1-Bromo-3-(3,3,3-trifluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropoxy group is attached to the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-nitrobenzene with 3,3,3-trifluoropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropoxy group imparts distinct electronic properties to the molecules it is incorporated into.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its bromine atom allows for further functionalization, making it a versatile intermediate.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and trifluoropropoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluorobenzene: Similar in structure but with a fluorine atom instead of the trifluoropropoxy group.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the trifluoropropoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the trifluoropropoxy group.
Uniqueness
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene is unique due to the presence of the trifluoropropoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific electronic characteristics and reactivity profiles.
Properties
IUPAC Name |
1-bromo-3-(3,3,3-trifluoropropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFBBWDGSWGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.